Home > Products > Screening Compounds P58570 > Ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5272720
CAS Number:
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the class of 1,4-dihydropyridines (DHPs) []. DHPs are a well-known class of calcium channel blockers with a wide range of pharmacological activities []. This specific compound has garnered interest for its potential calcium modulatory activities [, ] and as a scaffold for developing novel therapeutic agents.

Synthesis Analysis

The reaction is usually performed under reflux conditions in a suitable solvent, such as ethanol or methanol. Microwave irradiation and ultrasound-assisted synthesis have also been explored as alternative methods to improve reaction rates and yields [].

Molecular Structure Analysis
  • 1,4-Dihydropyridine ring: Adopts a flattened boat conformation [, ].
  • Cyclohexenone ring: Exhibits an envelope conformation [, ].
  • Aryl substituent: Typically occupies a pseudo-axial position and is oriented orthogonal to the 1,4-dihydropyridine ring [].

Crystal structures of similar compounds often reveal intermolecular hydrogen bonding patterns, such as N—H⋯O interactions, contributing to their packing arrangements [, , ].

1. Ethyl 4-(3-Methoxy-Phenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-Quinoline-3-Carboxylic Acid Ethyl Ester []

    Compound Description: This compound is a hexahydroquinoline derivative characterized by its crystal structure, determined using X-ray diffraction analysis []. The crystallographic data revealed a triclinic crystal system and provided detailed information about bond lengths, bond angles, and other structural parameters [].

2. 4-(3,4-Dimethyl-Phenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydro-Quinoline-3-Carboxylic Acid Ethyl Ester []

    Compound Description: This is another hexahydroquinoline derivative with its crystal structure determined []. It crystallizes in a triclinic system and features a 3,4-dimethylphenyl group at the 4-position and a methyl group at the 2-position [].

3. 2-Ethyl-3-Carbmethoxy-4-Aryl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline Derivatives []

    Compound Description: This refers to a series of twelve newly synthesized hexahydroquinoline compounds with variations in the aryl substituent at position 4 []. These compounds were designed and synthesized to explore their calcium modulatory activities, particularly as calcium antagonists [].

    Relevance: This series of compounds exhibits a high degree of structural similarity to ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Specifically, four compounds within this series (compounds 1, 4, 8, and 9) exhibited notable calcium antagonistic activity [], suggesting that modifications to the aryl substituent at position 4 can significantly influence their pharmacological profiles. These findings highlight the potential for designing and synthesizing novel hexahydroquinoline derivatives with tailored biological activities.

4. Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: This compound, structurally elucidated by X-ray crystallography, features a 2-fluorophenyl substituent at the 4-position and methyl groups at positions 2, 6, and 6 of the hexahydroquinoline ring []. It's noteworthy that the 2-fluorophenyl group adopts an axial synperiplanar orientation, a feature likely influenced by steric interactions with the adjacent methyl and ethoxycarbonyl substituents [].

5. 2-Ethyl-3-Carbmethoxy-4-Aryl-5-Oxo-6,6-Dimethyl-1,4,5,6,7,8-Hexahydroquinoline Derivatives []

    Compound Description: This entry encompasses a library of 23 newly synthesized hexahydroquinoline compounds []. A key structural feature is the presence of dimethyl groups at position 6, along with variations in the aryl substituent at position 4. These compounds were synthesized and evaluated for their calcium antagonistic activities using isolated rat ileum and lamb carotid artery models.

    Relevance: This series of hexahydroquinolines is structurally related to ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the core structure but with differences in the substituents at positions 4 and 6. Notably, compounds 9, 10, and 19 exhibited significant calcium antagonistic activity, highlighting the impact of structural variations on biological activity within this class of compounds [].

6. Alkyl 4-Aryl-1,4,5,6,7,8-Hexahydro-2,7,7-Trimethyl-5-Oxoquinoline-3-Carboxylates []

    Compound Description: This refers to a group of hexahydroquinoline derivatives prepared using a rapid and efficient one-pot synthesis method involving microwave irradiation []. The synthesis involves the condensation of 5,5-dimethylcyclohexane-1,3-dione, aromatic aldehydes, and either methyl 3-aminocrotonate or ethyl acetoacetate, in the presence of ammonium acetate [].

7. Ethyl 4-(5-Bromo-1H-Indol-3-Yl)-2,6,6-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: Characterized by X-ray crystallography, this compound possesses a 5-bromo-1H-indol-3-yl substituent at the 4-position []. The crystal structure reveals two independent molecules in the asymmetric unit, differing in the twist of the 5-bromo-1H-indole ring relative to the hexahydroquinoline ring [].

8. Ethyl 2-Methyl-4-(5-Methylthiophen-2-Yl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: The crystal structure of this hexahydroquinoline derivative, determined using X-ray diffraction analysis, reveals a 5-methylthiophen-2-yl group at position 4 and a methyl group at position 2 []. The compound crystallizes in the triclinic space group P1̄ [].

9. 2-Chloroquinoline-Based Ethyl 4-(3-Hydroxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylates []

    Compound Description: These are novel hexahydroquinoline derivatives featuring a 2-chloroquinoline moiety linked to the core structure. These compounds were synthesized via a regioselective reaction using potassium carbonate as a base []. They were designed and synthesized for their potential antimalarial activity against Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism.

10. Ethyl 4-(3,4-Dimethylphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: This hexahydroquinoline derivative, characterized by X-ray crystallography, exhibits a 3,4-dimethylphenyl group at the 4-position and methyl substitutions at positions 2, 7, and 7 []. The crystal structure belongs to the orthorhombic space group Pbcn [].

11. Ethyl 4-(3-Chlorophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: Structurally characterized through X-ray diffraction analysis, this compound possesses a 3-chlorophenyl group at position 4 and methyl substitutions at positions 2, 7, and 7 []. The crystal structure data reveals an orthorhombic crystal system with the space group Pbcn [].

12. Ethyl 2,7,7-Trimethyl-4-(1-Methyl-1H-Indol-3-Yl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: Characterized by single-crystal X-ray diffraction, this compound features a 1-methyl-1H-indol-3-yl group at the 4-position and methyl groups at positions 2, 7, and 7 []. The crystal structure analysis provides insights into the molecular conformation and packing interactions of the molecule.

13. 7-Phenyl-5-Oxo-4-Substituted-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester []

    Compound Description: This refers to a class of hexahydroquinoline derivatives characterized by a phenyl group at position 7 and various substituents at position 4. A notable aspect is the development of a novel, non-catalyzed synthetic method for their preparation []. This one-pot method involves the reaction of 5-phenyl-1,3-cyclohexanedione, an aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol [].

14. Ethyl 4-(5-Bromo-2-Hydroxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: This compound's crystal structure, elucidated through X-ray diffraction, reveals a 5-bromo-2-hydroxyphenyl group at the 4-position []. It exists as a racemate due to the presence of four stereogenic centers []. The hexahydroquinoline ring adopts a sofa conformation, while the attached cyclohexenone ring exhibits an envelope conformation [].

15. Ethyl 2,7,7-Trimethyl-4-(4'-Methylphenyl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate [, ]

    Compound Description: This compound's crystal structure, solved using X-ray diffraction, reveals a 4-methylphenyl group at the 4-position and methyl groups at positions 2, 7, and 7 [, ]. The pyridine ring adopts a boat conformation, while the fused six-membered ring exhibits a half-chair conformation [, ]. A notable aspect is its synthesis in an aqueous medium using triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst, highlighting the potential for environmentally friendlier synthetic approaches.

16. Ethyl 2-Methyl-5-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

    Compound Description: This compound, characterized by X-ray crystallography, features a 3,4,5-trimethoxyphenyl group at the 4-position and a methyl group at the 2-position []. The dihydropyridine ring adopts a flattened boat conformation, while the cyclohexenone ring exhibits an envelope conformation [].

17. Ethyl (1R,1′S,2′S,7a’R)-2-Oxo-1′-[(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-3aH-Bis[1,3]Dioxolo[4,5-b:4′,5′-d]Pyran-5-Yl]-1′,2′,5′,6′,7′,7a’-Hexahydro-2H-Spiro[Acenaphthylene-1,3′-Pyrrolizine]-2′-Carboxylate []

    Compound Description: This compound represents a complex polycyclic structure, as elucidated by its crystal structure []. It features a central pyran ring in a twist-boat conformation, 1,3-dioxoane rings in envelope conformations, and a disordered acenaphthylenone unit []. The pyrrolidine rings within the structure adopt both envelope and planar conformations [].

18. 3-Hydroxy-9,10,11-Trimethoxy-1,2,3,4,6,7-Hexahydro-5H-Dibenzo[a,c]Cycloheptatrien-5-One []

    Compound Description: This compound represents a tricyclic system with a central seven-membered ring. It was synthesized as part of a study focusing on the total synthesis of dl-colchiceine, a natural product with potential medicinal properties. The synthesis involved multiple steps, starting from ethyl 2-oxo-5-hydroxycyclohexanecarboxylate [].

19. 3,3,6,6-Tetramethyl-9-Phenyl-3,4,6,7,9,10-Hexahydro-2H,5H-Acridine-1,8-Dione (Compound 1) []

    Compound Description: This compound, designated as Compound 1, is a 1,8-dioxoacridine derivative. It was synthesized using monosodium glutamate (MSG) as a catalyst support and evaluated for its antioxidant properties [].

20. 9-(4-Hydroxy-Phenyl)-3,3,6,6-Tetramethyl-3,4,6,7,9,10-Hexahydro-2H,5H-Acridine-1,8-Dione (Compound 2) []

    Compound Description: Designated as Compound 2, this compound is another 1,8-dioxoacridine derivative synthesized using MSG as a catalyst support and assessed for its antioxidant activity []. It exhibited notable antioxidant properties, highlighting its potential as a radical scavenger.

21. 7,7-Dimethyl-5-Oxo-4-Phenyl-1,4,5,6,7,8-Hexahydro-Quinoline-3-Carboxylic Acid Ethyl Ester (Compound 3) []

    Compound Description: Identified as Compound 3, this compound is a hexahydroquinoline derivative synthesized using MSG as a catalyst support and evaluated for its antioxidant activity [].

22. 4-(Alkylthio)-2-Aryl-3-Azaspiro[5.5]Undec-4-Ene-1,1,5-Tricarbonitriles []

    Compound Description: This refers to a class of spirocyclic compounds containing a 3-azaspiro[5.5]undecane core. These compounds were investigated for their inhibitory activity against the tick-borne encephalitis virus (TBEV) [].

23. 3-Arylamino-2-(Selenazol-2-Yl)Acrylonitriles []

    Compound Description: This class of compounds features an acrylonitrile core with aryl and selenazole substituents. They were among the organoselenium compounds screened for their activity against TBEV [].

24. Ethyl 6-(Alkylseleno)-5-Cyano-2-Oxo-1,2-Dihydropyridine-3-Carboxylates []

    Compound Description: This class of compounds includes dihydropyridine derivatives with alkylseleno and cyano substituents. These compounds were among those evaluated for their ability to inhibit TBEV reproduction [].

25. 6-(Alkylseleno)-2-Oxo-1,4,5,6-Tetrahydropyridine-3-Carbonitriles []

    26. 2-(Alkylseleno)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carbonitriles []

      Compound Description: These compounds are hexahydroquinoline derivatives with alkylseleno and cyano substituents. They were among the organoselenium compounds screened for their activity against TBEV [].

    27. 8-Selenoxo-3,5,7,11-Tetraazatricyclo[7.3.1.02,7]Tridec-2-Ene-1,9-Dicarbonitriles []

      Compound Description: This class of compounds features a complex tricyclic structure with selenium-containing substituents. These compounds were part of the group screened for their ability to inhibit TBEV reproduction [].

    28. Selenolo[2,3-b]Quinolines []

      29. Ethyl 5- and 7-Substituted 4-Hydroxy-3-Quinolinecarboxylates []

        Compound Description: This entry refers to a series of quinoline derivatives synthesized through a cyclization reaction of m-substituted anilinomethylenemalonates []. The reaction yields a mixture of 5- and 7-substituted isomers []. These compounds were subsequently evaluated for their antimicrobial properties.

      30. 2,2′-[(2-Nitrophenyl)Methylene]Bis(3-Hydroxy-5,5-Dimethylcyclohex-2-Enone) []

        Compound Description: This compound features a bis(cyclohexenone) structure linked by a 2-nitrophenylmethylene bridge. Its synthesis and crystal structure were reported alongside those of other hexahydroquinoline derivatives [].

      31. Ethyl 4-(4-Hydroxy-3,5-Dimethoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

        Compound Description: This compound is a hexahydroquinoline derivative characterized by its crystal structure []. It features a 4-hydroxy-3,5-dimethoxyphenyl group at position 4 and methyl substitutions at positions 2, 7, and 7.

      32. Ethyl 4-(Anthracen-9-Yl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

        Compound Description: This compound is a hexahydroquinoline derivative characterized by its crystal structure []. It features an anthracen-9-yl group at the 4-position and methyl substitutions at positions 2, 7, and 7.

      33. Ethyl 4-Aryl-1-[(4-Bromobenzylidene)Amino]-6-Oxo-2-Sulfanyl-3a,4,5,6,7,7a-Hexahydro-1H-Benzimidazole-5-Carboxylate []

        Compound Description: This compound is a hexahydro-1H-benzimidazole derivative synthesized through a multi-step reaction involving thiosemicarbazide, 4-bromobenzaldehyde, ethyl chloroacetate, and an appropriate aldehyde []. It incorporates a sulfur atom in the ring system and features an aryl substituent at a specific position.

      34. Ethyl 4-(4-Bromophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate []

      Properties

      Product Name

      Ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

      IUPAC Name

      ethyl 4-(2-ethoxyphenyl)-2-ethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

      Molecular Formula

      C22H27NO4

      Molecular Weight

      369.5 g/mol

      InChI

      InChI=1S/C22H27NO4/c1-4-15-21(22(25)27-6-3)19(14-10-7-8-13-18(14)26-5-2)20-16(23-15)11-9-12-17(20)24/h7-8,10,13,19,23H,4-6,9,11-12H2,1-3H3

      InChI Key

      ORNMNLFIPDEZDH-UHFFFAOYSA-N

      SMILES

      CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC)C(=O)OCC

      Canonical SMILES

      CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC)C(=O)OCC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.